molecular formula C11H12F2O3 B3068920 Ethyl Difluoro-(3-methoxyphenyl)acetate CAS No. 915133-57-2

Ethyl Difluoro-(3-methoxyphenyl)acetate

Cat. No.: B3068920
CAS No.: 915133-57-2
M. Wt: 230.21
InChI Key: YPPCAEMLMPUOIM-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(3-methoxyphenyl)acetate (CAS: 915133-57-2) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol. It features a 3-methoxyphenyl group attached to a difluoroacetate ethyl ester backbone. Its solubility in organic solvents (e.g., DMSO, ethanol) and stability at 2–8°C make it suitable for laboratory applications .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPCAEMLMPUOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653441
Record name Ethyl difluoro(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915133-57-2
Record name Ethyl difluoro(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Difluoro-(3-methoxyphenyl)acetate typically involves the reaction of 3-methoxybenzaldehyde with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl Difluoro-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl Difluoro-(3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl Difluoro-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The difluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The methoxyphenyl group can also contribute to the compound’s overall activity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

Ethyl (3-Fluoro-4-methoxyphenyl)acetate (CAS: 135450-61-2)

  • Molecular Formula : C₁₁H₁₃FO₃
  • Key Features: Single fluorine substituent at the 3-position and a methoxy group at the 4-position of the phenyl ring.
  • Applications: Used in organic synthesis for intermediates with modified electronic properties due to its monofluoro substitution .

Ethyl (3-Trifluoromethylbenzoyl)acetate (CAS: 110193-60-7)

  • Molecular Formula : C₁₂H₁₁F₃O₃
  • Key Features :
    • Contains a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl ring, enhancing lipophilicity and metabolic stability.
    • Higher molecular weight (272.21 g/mol) and distinct reactivity due to the ketone group in the acetoxy chain.
  • Research Relevance : Valued in pharmaceutical synthesis for its ability to modulate drug solubility and binding affinity .

Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS: 1193392-97-0)

  • Molecular Formula : C₁₂H₁₅FO₄
  • Key Features :
    • Two methoxy groups at the 2- and 6-positions and a fluorine at the 4-position, creating steric hindrance and altering regioselectivity.
    • Higher polarity compared to the target compound due to additional methoxy substituents.
  • Applications : Explored in agrochemicals for its enhanced stability in oxidative environments .

Methyl 2-[3-(Trifluoromethyl)phenyl]acetate (CAS: 135325-18-7)

  • Molecular Formula : C₁₀H₉F₃O₂
  • Key Features: Trifluoromethyl group at the 3-position and a methyl ester instead of ethyl.
  • Synthetic Utility : A shorter-chain analog used in prodrug design and polymer chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Ethyl 2,2-difluoro-2-(3-methoxyphenyl)acetate 915133-57-2 C₁₁H₁₂F₂O₃ 230.21 3-OCH₃, 2,2-F₂ High fluorination, moderate lipophilicity
Ethyl (3-fluoro-4-methoxyphenyl)acetate 135450-61-2 C₁₁H₁₃FO₃ 212.22 4-OCH₃, 3-F Lower reactivity, monofluorinated
Ethyl (3-trifluoromethylbenzoyl)acetate 110193-60-7 C₁₂H₁₁F₃O₃ 272.21 3-CF₃, ketone group Enhanced lipophilicity, ketone reactivity
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate 1193392-97-0 C₁₂H₁₅FO₄ 254.24 2,6-OCH₃, 4-F High polarity, steric hindrance
Methyl 2-[3-(trifluoromethyl)phenyl]acetate 135325-18-7 C₁₀H₉F₃O₂ 218.18 3-CF₃, methyl ester Rapid hydrolysis, small steric profile

Research Findings and Functional Insights

  • Reactivity: The difluoro substitution in the target compound enhances electrophilicity compared to monofluoro analogs, facilitating nucleophilic substitution reactions .
  • Biological Activity : Phenylacetate derivatives with 3-methoxy and fluoro groups exhibit improved antimicrobial and anti-inflammatory properties, as seen in related styrene derivatives .
  • Synthetic Challenges: Trifluoromethyl-containing analogs (e.g., CAS 110193-60-7) require specialized fluorination techniques, such as silylation or transition-metal catalysis, as noted in studies on dichlorotrifluoromethoxyacetic acid synthesis .

Biological Activity

Ethyl Difluoro-(3-methoxyphenyl)acetate (EDFMA), with the chemical formula C₁₁H₁₂F₂O₃, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C₁₁H₁₂F₂O₃
  • Molecular Weight: 234.21 g/mol
  • Functional Groups: The compound features a difluoromethyl group and a methoxyphenyl group, contributing to its unique chemical properties.

The biological activity of EDFMA is primarily attributed to its interaction with specific molecular targets. The difluoro group enhances binding affinity to certain enzymes or receptors, while the methoxyphenyl group influences electronic properties and steric interactions, potentially affecting enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of EDFMA, particularly against various cancer cell lines. For instance:

  • In Vitro Studies: EDFMA demonstrated significant antiproliferative activity in MCF-7 human breast cancer cells with an IC₅₀ value of approximately 0.075 µM, indicating potent activity at low concentrations .
  • Mechanistic Insights: The compound was found to inhibit tubulin polymerization, inducing apoptosis in cancer cells by downregulating anti-apoptotic proteins (Bcl2 and survivin) while upregulating pro-apoptotic proteins (Bax) .

Enzyme Interactions

Research has indicated that EDFMA interacts with several enzymes, which may contribute to its biological effects:

  • Enzyme Inhibition: Studies suggest that EDFMA may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EDFMA's biological activity, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
Ethyl DifluoroacetateLacks methoxyphenyl groupModerate cytotoxicity
3-MethoxybenzaldehydeContains methoxy group but no difluoro groupWeak anticancer activity
Difluoroacetic AcidContains difluoro group but no methoxy groupLimited biological activity

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the efficacy of EDFMA against triple-negative breast cancer cell lines (Hs578T), revealing an IC₅₀ value of 0.033 µM, showcasing its potential as a therapeutic agent for aggressive cancer types .
  • Safety Profile : Preliminary toxicity assessments indicate that EDFMA exhibits low toxicity in non-cancerous cells, suggesting a favorable therapeutic index for further development in cancer therapy .
  • Synthetic Applications : EDFMA serves as an important intermediate in the synthesis of more complex organic molecules, expanding its utility beyond direct biological applications into synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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